molecular formula C8H8ClFO B3392064 2-(4-Chloro-2-fluorophenyl)ethanol CAS No. 667461-51-0

2-(4-Chloro-2-fluorophenyl)ethanol

Cat. No.: B3392064
CAS No.: 667461-51-0
M. Wt: 174.60 g/mol
InChI Key: YQDFGTHQEZIQHI-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol that contains both chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chloro-2-fluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalytic processes. Enzymes such as lipases can be employed to catalyze the reduction of the corresponding ketone or aldehyde to the desired alcohol. This method offers advantages in terms of selectivity and environmental sustainability, as it can be conducted under mild conditions and avoids the use of harsh chemicals .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 2-(4-Chloro-2-fluorophenyl)acetaldehyde or 2-(4-Chloro-2-fluorophenyl)acetone.

    Reduction: 2-(4-Chloro-2-fluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

2-(4-Chloro-2-fluorophenyl)ethanol can be compared with other similar compounds, such as:

    2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.

    2-(4-Chloro-3-fluorophenyl)ethanol: Another closely related compound with different positioning of the fluorine atom, affecting its chemical behavior.

    2-(4-Chloro-2-bromophenyl)ethanol:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDFGTHQEZIQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303897
Record name 4-Chloro-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667461-51-0
Record name 4-Chloro-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667461-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)ethanol
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2-(4-Chloro-2-fluorophenyl)ethanol
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